molecular formula C12H10N2O2 B13778975 Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Katalognummer: B13778975
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: ZUXFYWAOCRQDET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.223 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a methylene group linked to propanedinitrile. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methoxy(3-methoxyphenyl)methylene]propanedinitrile can be synthesized through classical aldol condensation reactions. For instance, O-anisaldehyde and 2-diethoxyphosphorylpropanenitrile can be dissolved in tetrahydrofuran (THF) with potassium tert-butoxide as a base. The reaction mixture is stirred at room temperature for a couple of hours, followed by extraction and purification using flash chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques and quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Methoxy(3-methoxyphenyl)methylene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of Methoxy(3-methoxyphenyl)methylene]propanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process. This compound can also interact with enzymes and other biological molecules, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar structure but lacks the methylene group.

    3-Methoxyphenylboronic acid: Contains a boronic acid group instead of the nitrile group.

    3-Methoxyphenol: Contains a hydroxyl group instead of the nitrile group .

Uniqueness

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is unique due to its combination of methoxy, methylene, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

2-[methoxy-(3-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-9(6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3

InChI-Schlüssel

ZUXFYWAOCRQDET-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=C(C#N)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.